3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate is a chemical compound with significant biological and chemical properties. Its molecular formula is C₁₀H₁₂BrN₅O, and it has a molecular weight of 314.14 g/mol. The compound features a purine base structure, characterized by a fused double-ring system containing nitrogen atoms. Specifically, it possesses an amino group at the 6-position and a bromo substituent at the 8-position of the purine ring, which contributes to its unique properties and potential biological activities .
This compound can be synthesized through various organic reactions, often involving multi-step processes that require careful control of reaction conditions to ensure selectivity and yield. It is commercially available from chemical suppliers such as VWR and Smolecule, which provide detailed specifications and purity levels for research purposes .
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate belongs to the class of organic compounds known as purines, specifically categorized under 6-aminopurines due to the presence of an amino group at position 6 on the purine ring. This classification is crucial for understanding its biochemical interactions and potential applications in pharmaceuticals .
The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate typically involves several key steps:
These steps may require specific reagents and conditions, including temperature control and solvent selection, to optimize yields and minimize by-products .
The synthesis may utilize various reagents such as lithium bromide for bromination and acetic anhydride for acetylation. Reaction conditions are typically monitored using techniques like thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.
The molecular structure of 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate features:
Key structural data includes:
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate can participate in several notable chemical reactions:
The reactivity of this compound can be attributed to both the bromine atom and the amino group on the purine ring, making it versatile for synthetic applications in medicinal chemistry.
The mechanism of action for 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate primarily revolves around its interactions with biological targets, particularly in antiviral and anticancer activities:
Research indicates that compounds with similar structures often exhibit significant biological activity against various pathogens or cancer cells .
Key physical properties include:
Relevant chemical properties include:
3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate has potential applications in several scientific fields:
The synthesis of acyclic nucleoside analogues employs innovative multi-component reactions (MCRs) to simultaneously introduce nucleobases and side chains. For 3-(6-amino-8-bromo-9H-purin-9-yl)propyl acetate, a streamlined MCR approach uses 6-aminopurine, acetals, and acetic anhydride in a single reaction vessel. This method leverages trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst in acetonitrile at ambient temperature. The reaction achieves completion within 15 minutes, yielding target compounds at >80% efficiency while eliminating the need for pre-functionalized intermediates [4] .
Key advantages include:
Table 1: Optimization of Multi-Component Alkylation for Purine Derivatives
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | N9:N7 Selectivity |
|---|---|---|---|---|---|
| TMSOTf | Acetonitrile | 25 | 15 | 83 | >99:1 |
| SnCl₄ | Acetonitrile | 25 | 15 | 60 | >99:1 |
| TMSOTf | Dioxane | 25 | 15 | 54 | 94:6 |
| BF₃·Et₂O | Acetonitrile | 25 | 15 | 30 | 67:33 |
| None | Acetonitrile | 25 | 120 | <5 | - |
C8 bromination confers enhanced bioactivity and altered electronic properties to purine scaffolds. For the target compound, bromination precedes alkylation using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C. This protocol achieves >95% C8 selectivity without competing N7 bromination, as confirmed by HPLC-MS analysis. Critical parameters include:
Alternative methods include bromine/acetic acid mixtures, though these require rigorous temperature control (<10°C) to prevent adenine ring degradation. Post-bromination, the 8-bromo-6-aminopurine intermediate is purified via silica chromatography (Rf = 0.3 in 10% MeOH/DCM) prior to N9-alkylation .
Table 2: Bromination Methods for 6-Aminopurine Derivatives
| Reagent | Solvent | Temp (°C) | Time (h) | C8-Br Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| NBS (1.05 eq) | DMF | 60 | 2 | 92 | 98.5 |
| Br₂ (1.1 eq) | AcOH | 5-10 | 1 | 88 | 97.2 |
| Br₂ (2.0 eq) | CHCl₃ | 25 | 4 | 76* | 90.1 |
| NBS (1.2 eq) | DCM | 40 | 3 | 68 | 94.3 |
Note: *Indicates 12% dibrominated byproduct formation
The propyl acetate moiety is installed via two strategic pathways:
Kinetic studies reveal anhydride-mediated esterification outperforms acyl chloride methods by minimizing purine decomposition. Critical purity data:
Table 3: Esterification Efficiency for Propyl-Linked Purines
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|---|---|
| Anhydride alkylation (pre-made) | Ac₂O/DMAP/THF | 0→25 | 12 | 89 | <0.5% acetic acid |
| Steglich (post-alkylation) | AcOH/DCC/DMAP/DCM | 25 | 24 | 68 | 5-8% N-acetylated byproduct |
| Acid chloride (post-alkylation) | AcCl/pyridine/DCM | 0→25 | 2 | 55 | 12% chlorinated impurity |
| Enzymatic (lipase) | Vinyl acetate/THF | 37 | 48 | 42 | High diol contaminants |
N9 vs N7 regioselectivity is the pivotal challenge in purine alkylation. For 3-(6-amino-8-bromo-9H-purin-9-yl)propyl acetate, TMSOTf enables >99% N9 selectivity by:
Comparative catalytic screening shows mercury(II) cyanide (historical acyclovir method) gives only 84% N9-selectivity with C8-brominated purines, while TMSOTf achieves near-perfect regiocontrol. Crucially, unsubstituted purines show lower selectivity (94:6 N9:N7), confirming the 8-bromo group’s directing effect [9] .
Table 4: N9-Regioselectivity Across Catalytic Systems
| Catalyst | Purine Substrate | Solvent | N9:N7 Ratio | kᵒᵇˢ (min⁻¹) | Byproducts Identified |
|---|---|---|---|---|---|
| TMSOTf (1.5 eq) | 8-Br-6-aminopurine | MeCN | >99:1 | 0.22 | None (UPLC-MS) |
| Hg(CN)₂ (0.3 eq) | 8-Br-6-aminopurine | Toluene | 92:8 | 0.11 | N7-isomer (8%) |
| SnCl₄ (1.0 eq) | 8-Br-6-aminopurine | MeCN | 97:3 | 0.18 | Hydrolysis product (2%) |
| BF₃·Et₂O (2.0 eq) | 8-Br-6-aminopurine | DCM | 85:15 | 0.09 | N7-isomer (12%), decomposed (3%) |
| TMSOTf (1.5 eq) | 6-Aminopurine | MeCN | 94:6 | 0.25 | N7-isomer (6%) |
Chemically Related Compounds
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0